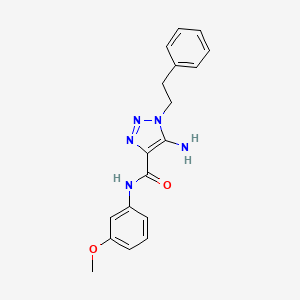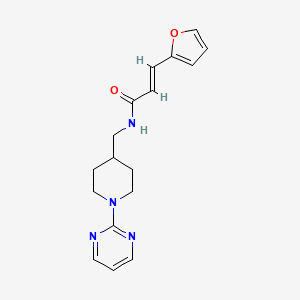![molecular formula C16H24N2O2 B2658685 Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate CAS No. 2470279-30-0](/img/structure/B2658685.png)
Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Carbocyclic Analogues : A study by Ober et al. (2004) focuses on the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure proves the relative substitution of the cyclopentane ring in this intermediate is the same as that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds : Zhao et al. (2017) describes the synthesis of a similar compound as an important intermediate in many biologically active compounds, such as omisertinib (AZD9291). This study presents a rapid synthetic method for the compound (Zhao, Guo, Lan, & Xu, 2017).
Atmospheric CO2 Fixation : A research by Takeda et al. (2012) demonstrates the use of tert-butyl hypoiodite (t-BuOI) in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) investigates the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, highlighting its potential use in agrochemical synthesis (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) explore the synthesis of N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from common amino protecting groups, revealing its utility in organic synthesis (Sakaitani & Ohfune, 1990).
Stereoselective Synthesis of Factor Xa Inhibitors : Wang et al. (2017) describe an efficient stereoselective route for the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its role in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).
Metalation and Alkylation in Organic Chemistry : Sieburth, Somers, and O'hare (1996) study the tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, demonstrating their potential in metalation and alkylation between silicon and nitrogen, which is significant in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Efficient Synthesis of Protected Amines : Lebel and Leogane (2005) present a method for the synthesis of tert-butyl carbamate from a carboxylic acid, highlighting its application in the preparation of protected amines (Lebel & Leogane, 2005).
Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) explore N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which is crucial in the development of pharmaceuticals (Ellman, Owens, & Tang, 2002).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-9-6-12(10-14)11-4-7-13(17)8-5-11/h4-5,7-8,12,14H,6,9-10,17H2,1-3H3,(H,18,19)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYJBZHVQYVNE-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)

![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)



![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)
![N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2658620.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2658622.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2658624.png)